N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
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Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a useful research compound. Its molecular formula is C16H13ClN2OS2 and its molecular weight is 348.86. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactivity
One area of application involves the exploration of the chemical reactivity and synthesis of complex organic compounds. For instance, studies have demonstrated the utility of related thiazole derivatives in forming substituted oxazolidines, thiazolidines, oxazines, and imidazopyrimidinediones through reactions with active methylene compounds. This showcases the potential of such compounds in synthesizing a broad range of heterocyclic structures, which are pivotal in pharmaceutical chemistry and material science (Basheer & Rappoport, 2006).
Anticancer Activity
Thiazole derivatives have been synthesized and evaluated for their anticancer activities. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activities against various cancer cell lines, suggesting their potential as therapeutic agents (Ravinaik et al., 2021).
Anti-inflammatory and Analgesic Properties
Research on novel compounds derived from visnaginone and khellinone has shown that such derivatives possess significant anti-inflammatory and analgesic activities. These findings indicate the potential of thiazole and benzamide derivatives in developing new pharmacological agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The antimicrobial properties of novel benzimidazole derivatives, including thiazolidinone and oxadiazole derivatives, have been investigated, showing that these compounds exhibit significant in vitro antimicrobial activity. This highlights their potential application in combating microbial infections (Abdellatif et al., 2013).
Supramolecular Chemistry
N-(thiazol-2-yl)benzamide derivatives have been synthesized and explored for their gelation behavior, aiming to understand the role of methyl functionality and S...O interactions in gelation. This research contributes to the field of supramolecular chemistry, particularly in designing new materials with specific physical properties (Yadav & Ballabh, 2020).
Coordination Chemistry
Studies have also delved into the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd, providing insights into the structural aspects and potential applications of these complexes in coordination chemistry (Adhami et al., 2012).
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-9-12(17)7-8-13-14(9)18-16(22-13)19-15(20)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNWHTKLNFNCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.